N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of this compound is Cyt-bd , a component of the electron transport chain in mycobacterial strains . This target plays a crucial role in energy production within the cell.
Mode of Action
The compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition disrupts the normal flow of electrons within the electron transport chain, leading to a decrease in ATP production .
Biochemical Pathways
The affected pathway is the electron transport chain, specifically the portion involving Cyt-bd . Downstream effects of this disruption include a decrease in ATP production, which can lead to cell death due to energy deprivation .
Result of Action
The molecular effect of the compound’s action is the inhibition of Cyt-bd, leading to a decrease in ATP production . On a cellular level, this can lead to cell death as the cell is unable to produce the energy it needs to survive .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, physical and mechanical processes such as heating, pouring, spraying, spills, and evaporation from large surface areas can increase the risk of exposure . Furthermore, the function of the mycobacterial Cyt-bd under various physiological conditions can be interrogated using this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenyl groups: This step often involves Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Attachment of the 4-chlorophenyl and 4-methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O/c1-33-23-13-11-22(12-14-23)32-17-24(20-5-3-2-4-6-20)25-26(30-18-31-27(25)32)29-16-15-19-7-9-21(28)10-8-19/h2-14,17-18H,15-16H2,1H3,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLQWVNMAPKHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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